5-Fluoro-2-nitrotoluene
Overview
Description
5-Fluoro-2-nitrotoluene is a chemical compound that is part of the fluoronitroalkanes family. It is characterized by the presence of a fluorine atom and a nitro group attached to a toluene ring. The specific placement of the fluorine atom at the 5th position and the nitro group at the 2nd position on the toluene ring defines its unique chemical behavior and properties.
Synthesis Analysis
The synthesis of fluorine-containing nitro compounds, such as 5-Fluoro-2-nitrotoluene, involves multiple steps. Starting with 1-iodo-1H,1H,2H-perfluoroalkanes, the iodide is displaced with sodium nitrite to form 1-nitro-1H,1H,2H,2H-perfluoroalkanes. These intermediates are then oxidatively nitrated with tetranitromethane to yield the desired fluoronitro alkanes. Further reactions with formaldehyde can produce dinitroalcohols, and Michael addition with methyl acrylate can lead to the formation of adducts .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-nitrotoluene has been studied using density functional theory (DFT) and vibrational spectroscopy. The optimized geometry of the molecule is obtained using the B3LYP/6-31G(*) basis set. The vibrational frequencies are calculated and compared with experimental data from FTIR and FT-Raman spectra. The theoretical wave numbers show a very good agreement with the experimental ones, confirming the accuracy of the quantum chemical calculations. The complete vibrational assignments are based on the total energy distribution (TED) of the vibrational modes, calculated with the scaled quantum mechanical (SQM) method .
Chemical Reactions Analysis
Although the provided data does not detail specific chemical reactions involving 5-Fluoro-2-nitrotoluene, the general reactivity of such compounds can be inferred. The presence of both a nitro group and a fluorine atom suggests that it can undergo various substitution reactions, where these groups can either activate or deactivate the ring towards electrophilic aromatic substitution. The fluorine atom can also be a site for nucleophilic attack due to its electron-withdrawing nature, potentially leading to further functionalization of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Fluoro-2-nitrotoluene can be deduced from its molecular structure and the presence of its functional groups. The fluorine atom contributes to the molecule's polarity, which can affect its solubility and reactivity. The nitro group is known to be a strong electron-withdrawing group, which can influence the acidity of the compound and its behavior in chemical reactions. The vibrational spectroscopy studies provide insights into the bond strengths and the stability of the molecule. Additionally, the NMR chemical shifts for carbon and hydrogen have been compared with experimental values, which are important for understanding the electronic environment of the molecule .
Scientific Research Applications
Solid Acid Catalysts for Fluorotoluene Nitration
5-Fluoro-2-nitrotoluene is used in the liquid phase nitration of fluorotoluenes, utilizing solid acid catalysts under mild conditions. This process offers a highly regioselective, clean, and environmentally friendly alternative to conventional methods, with simpler workup procedures (Maurya et al., 2003).
Vibrational Spectroscopic Studies
The vibrational spectra of 5-Fluoro-2-nitrotoluene have been examined using Fourier-transform infrared (FTIR) and Raman spectroscopy. This research provides valuable insights into the molecular structure and properties of the compound (Krishnakumar et al., 2013).
Regioselective Nitration with Zeolite Catalysts
Studies on 2-Fluorotoluene nitration, a process to synthesize 5-Fluoro-2-nitrotoluene, have shown effective results using zeolite catalysts. This method presents a regioselective and environmentally friendly approach, achieving high conversion rates and selectivity with the potential for repeated catalyst use without significant loss in performance (Yan-kun, 2011).
Applications in Nuclear Medicine Imaging
5-Fluoro-2-nitrotoluene derivatives have applications in nuclear medicine, specifically in the preparation of radiotracers like [(18)F]FPEB used in PET imaging for studying metabotropic glutamate subtype 5 receptors. This is significant in clinical research for various neurological disorders (Lim et al., 2014).
Safety And Hazards
properties
IUPAC Name |
4-fluoro-2-methyl-1-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-5-4-6(8)2-3-7(5)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFOWEGCZWLHNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196238 | |
Record name | 5-Fluoro-2-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-nitrotoluene | |
CAS RN |
446-33-3 | |
Record name | 4-Fluoro-2-methyl-1-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=446-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-nitrotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Fluoro-2-nitrotoluene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10334 | |
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Record name | 5-Fluoro-2-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluoro-2-nitrotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.515 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-Fluoro-2-nitrotoluene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL37KMH6YZ | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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